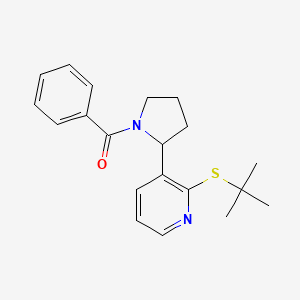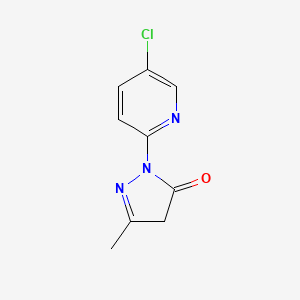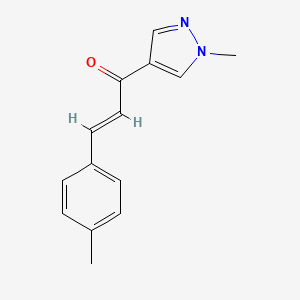
ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate is an ester compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing nitrogen. Esters are widely recognized for their pleasant odors and are often found in fruits and flowers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a mineral acid catalyst. Another method involves the reaction of an acid chloride with ethanol in the presence of a base .
Industrial Production Methods
Industrial production of esters typically involves large-scale Fischer esterification or the use of acid chlorides. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted esters.
Aplicaciones Científicas De Investigación
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be compared with other esters and pyrrolidine derivatives:
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and used in the food industry.
Pyrrolidine derivatives: Compounds with similar structures but different functional groups, leading to varied chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3/t6-/m0/s1 |
Clave InChI |
TXXLDAVOLUBWFN-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C(=O)CN(C1=O)C |
SMILES canónico |
CCOC(=O)C1C(=O)CN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



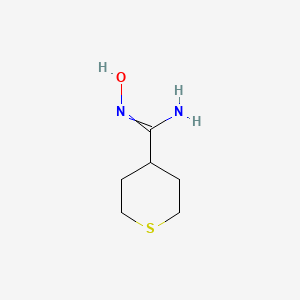

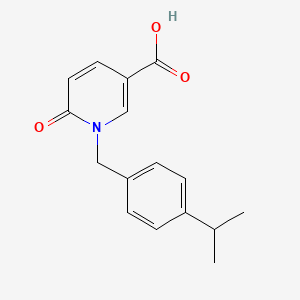
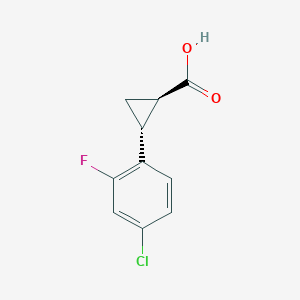


![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
